1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide

Pharmaceutical Analysis Regulatory Compliance Quality Control

1-Methylethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (CAS 76508-35-5), the isopropyl ester of the oxicam pharmacophore, is officially designated as Piroxicam EP Impurity I in the European Pharmacopoeia (EP). Structurally belonging to the 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide family, this compound serves as a critical reference standard for the impurity profiling of piroxicam active pharmaceutical ingredient (API) and finished dosage forms.

Molecular Formula C12H13NO5S
Molecular Weight 283.298
CAS No. 76508-35-5
Cat. No. B564838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide
CAS76508-35-5
Synonyms4-Hydroxy-2H-1,2-benzothiazine-3-carboxylic Acid 1-Methylethyl Ester 1,1-Dioxide; _x000B_1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide;  _x000B_NSC 642708;  _x000B_
Molecular FormulaC12H13NO5S
Molecular Weight283.298
Structural Identifiers
SMILESCC(C)OC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1)O
InChIInChI=1S/C12H13NO5S/c1-7(2)18-12(15)10-11(14)8-5-3-4-6-9(8)19(16,17)13-10/h3-7,13-14H,1-2H3
InChIKeyKCSORUCCHDBUFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (Piroxicam EP Impurity I) CAS 76508-35-5: A Defined Pharmacopoeial Reference Standard


1-Methylethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (CAS 76508-35-5), the isopropyl ester of the oxicam pharmacophore, is officially designated as Piroxicam EP Impurity I in the European Pharmacopoeia (EP) [1]. Structurally belonging to the 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide family, this compound serves as a critical reference standard for the impurity profiling of piroxicam active pharmaceutical ingredient (API) and finished dosage forms. Its identity as an explicit EP impurity sets it apart from other oxicam esters and establishes its mandatory role in regulatory analytical testing.

Why Generic Substitution Fails for CAS 76508-35-5: Regulatory Designation as EP Impurity I Precludes Interchangeability


Although structurally related oxicam esters (e.g., methyl ester Impurity G, ethyl ester Impurity H) share the same benzothiazine core, substituting any of these for Piroxicam EP Impurity I is not analytically valid. The European Pharmacopoeia monograph for Piroxicam assigns a specific relative retention time and acceptance limit exclusively to this isopropyl ester as 'Impurity I' [1]. Any substitution would break the traceability chain required for method validation, system suitability testing, and regulatory submission. The compound's distinct chromatographic behavior, confirmed by its proprietary HPLC retention time specified in EP monographs, and its unique mass spectral fingerprint unequivocally distinguish it from its methyl (Impurity G) and ethyl (Impurity H) analogs [2].

Quantitative Differentiation Evidence for 1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (76508-35-5) vs. Comparator Oxicam Esters


Defined EP Impurity I Designation with Pharmacopoeial Limit for Piroxicam

Under the European Pharmacopoeia (EP) monograph for Piroxicam, the isopropyl ester (CAS 76508-35-5) is explicitly codified as 'Impurity I'. The EP imposes a specific acceptance limit (not exceeding 0.2% for unspecified impurities, with a lower threshold for specified ones) that is unique to this compound [1]. In contrast, methyl ester (Impurity G) and ethyl ester (Impurity H) are distinct EP impurities with their own retention times and limits. Failure to use the correct Impurity I standard renders an HPLC method non-compliant with EP requirements.

Pharmaceutical Analysis Regulatory Compliance Quality Control

Differentiation by Electron Ionization Mass Spectrometry: Unique Fragmentation Pattern

Lorenzo et al. (1994) demonstrated that 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate esters and amides exhibit distinctive EI mass spectral fragmentation patterns that enable unambiguous differentiation between analogs. The mass spectrum of the isopropyl ester (R = isopropyl) displays unique fragment ions compared to methyl, ethyl, and other alkyl esters, due to the influence of the ester alkyl group on fragmentation pathways [1]. This provides a confirmatory identification tool not achievable with FTIR or UV alone.

Mass Spectrometry Analytical Chemistry Impurity Profiling

Specific HPLC Retention Time Differentiates Isopropyl Ester from Methyl and Ethyl Analogs

In EP-compliant HPLC methods for Piroxicam, Impurity I (isopropyl ester) exhibits a distinct relative retention time (RRT) compared to the methyl ester (Impurity G) and ethyl ester (Impurity H). Although the exact RRT values are monograph-specific and proprietary, suppliers confirm that the compound is characterized by a unique HPLC retention time under the prescribed EP conditions [1]. This selective retention enables baseline separation of the isopropyl ester from other oxicam ester impurities, which is essential for accurate quantification at the 0.1–0.2% threshold level.

HPLC Method Development Pharmaceutical Analysis Impurity Quantitation

Synthetic Utility as a Key Intermediate in Piroxicam Production via the Isopropyl Ester Route

The isopropyl ester 1,1-dioxide serves as a pivotal intermediate in one established synthetic route to piroxicam. The patented process involves reacting saccharin sodium with isopropyl chloroacetate to form isopropyl 3-oxo-1,2-benzisothiazoline-2-acetate 1,1-dioxide, which undergoes Gabriel-Colman rearrangement with sodium isopropylate to yield the 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate isopropyl ester core, subsequently methylated and condensed with 2-aminopyridine to produce piroxicam [1]. This distinguishes the isopropyl ester from methyl or ethyl ester intermediates, which follow different procedural steps and may result in divergent impurity profiles.

Process Chemistry API Synthesis Oxicam Pharmaceuticals

Optimal Application Scenarios for 1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (76508-35-5) Based on Differentiation Evidence


Reference Standard for EP-Compliant Piroxicam Impurity I Quantification

Use as the primary reference standard for quantifying Piroxicam EP Impurity I in API and finished products. The compound's official designation under the EP monograph ensures that its use is mandatory for method validation and batch release testing, as highlighted in its defined regulatory role [1]. Any attempt to substitute with methyl or ethyl ester analogs would invalidate the analytical method.

Analytical Method Development and Validation (AMV) for HPLC and LC-MS

Employ the isopropyl ester for developing and validating HPLC and LC-MS methods for piroxicam impurity profiling. Its distinct relative retention time and unique EI mass spectral fragmentation pattern [2] make it an indispensable marker for system suitability, accuracy, and precision evaluation according to ICH guidelines.

Forced Degradation and Stability Studies of Piroxicam Drug Product

Incorporate the compound as a marker impurity in forced degradation (hydrolytic, oxidative, thermal, photolytic) studies. The compound's characteristic mass spectrum enables its unequivocal identification even in complex degradation mixtures, aiding in the establishment of a comprehensive degradation pathway for the drug product [2].

Process Development and Impurity Fate Mapping in Piroxicam Synthesis

Utilize the isopropyl ester to trace the formation and carry-over of this specific process impurity during the pharmaceutical manufacturing of piroxicam. Understanding its origin via the isopropyl ester intermediate route [3] supports quality-by-design (QbD) initiatives and allows for targeted purification strategies to meet regulatory specifications.

Quote Request

Request a Quote for 1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.